

Phenoxybenzamine-d5 chemical structure and properties

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An In-depth Technical Guide to Phenoxybenzamine-d5

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Phenoxybenzamine-d5**. This deuterated analog of phenoxybenzamine serves as a critical internal standard for its quantitative analysis in various biological matrices.

Core Chemical and Physical Properties

Phenoxybenzamine-d5 is the deuterium-labeled counterpart of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist.[1][2] The incorporation of five deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies.[3]

Below is a summary of its key chemical and physical properties:



Property	Value	Source(s)
Chemical Name	N-(2-Chloroethyl)-N-(1-methyl- 2- phenoxyethyl)benzenemethan amine-d5 Hydrochloride	[4]
Synonyms	Dibenzyline-d5 Chloride, Dibenzyline-d5 Hydrochloride	[4]
Molecular Formula	C18H17D5CINO · HCI	[5]
Molecular Weight	345.3 g/mol	[5]
CAS Number	1329838-45-0 (hydrochloride)	[5]
Isotopic Purity	≥98% deuterated forms (d1-d5)	[5]
Solubility	DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.3 mg/ml	[5]

Pharmacological Profile and Mechanism of Action

Phenoxybenzamine, and by extension its deuterated form, functions as a potent antagonist of alpha-adrenergic receptors (α -ARs).[5] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[6] This non-competitive antagonism affects both α_1 and α_2 subtypes.[6][7]

The blockade of α₁-adrenergic receptors on vascular smooth muscle results in vasodilation and a subsequent decrease in blood pressure.[8][9] The antagonism of presynaptic α₂-receptors can lead to a reflex tachycardia due to increased norepinephrine release.[6][9]

In Vitro Activity

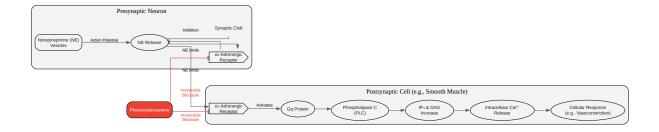


Assay	Cell Line/Tissue	Receptor Subtype(s)	Result (IC50/EC50/K1)	Source(s)
Norepinephrine- induced inositol phosphate formation	HEK293 cells	αı-ARs	EC ₅₀ = 125.9- 316.2 nM	[5][10]
Radioligand binding	CHO cell membranes	α _{2a} -AR	K _i = 60 nM	[5][10]
Radioligand binding	CHO cell membranes	α _{2e} -AR	K _i = 10 nM	[5][10]
Radioligand binding	CHO cell membranes	α2AR	K _i = 60 nM	[5][10]
Inhibition of Proliferation	Nine cancer cell lines (lymphoma, breast, lung)	-	IC ₅₀ = 29.5-99.8 μΜ	[5][10]

Signaling Pathway of Phenoxybenzamine's Action

The following diagram illustrates the mechanism of action of phenoxybenzamine at the adrenergic synapse.





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Caption: Mechanism of Phenoxybenzamine's irreversible blockade of α_1 and α_2 adrenergic receptors.

Experimental Protocols Radioligand Binding Assay for α₂-Adrenergic Receptors

This protocol is a generalized representation based on standard binding assay methodologies.

Objective: To determine the binding affinity (K_i) of **Phenoxybenzamine-d5** for α_2 -adrenergic receptor subtypes.

Materials:

- CHO cell membranes expressing human α_{2a} , α_{2e} , or α_{2-} adrenergic receptors.
- Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).
- Phenoxybenzamine-d5 (or non-labeled phenoxybenzamine) at various concentrations.

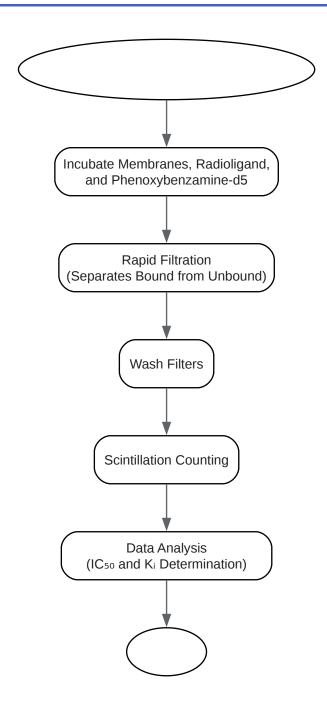


- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail and counter.

Methodology:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K_a, and varying concentrations of **Phenoxybenzamine-d5**. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known α₂ antagonist).
- Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of **Phenoxybenzamine-d5** from a concentration-response curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_a), where [L] is the concentration of the radioligand and K_a is its dissociation constant.





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Caption: Workflow for a typical radioligand binding assay.

Applications in Research and Development

The primary application of **Phenoxybenzamine-d5** is as an internal standard for the quantification of phenoxybenzamine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[5][10] This is crucial for:



- Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine.
- Therapeutic drug monitoring: Ensuring drug levels remain within the therapeutic window.
- Metabolic profiling: Identifying and quantifying metabolites of phenoxybenzamine.

The use of a stable isotope-labeled internal standard like **Phenoxybenzamine-d5** is the gold standard in quantitative bioanalysis, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]

Conclusion

Phenoxybenzamine-d5 is an indispensable tool for researchers and drug development professionals working with phenoxybenzamine. Its well-defined chemical structure, coupled with its identical pharmacological properties to the parent compound, makes it the ideal internal standard for rigorous quantitative analysis. A thorough understanding of its properties and the experimental contexts in which it is used is essential for advancing research in areas where phenoxybenzamine is of interest, from the management of pheochromocytoma to its potential applications in other therapeutic areas.[11][12]

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References

- 1. PHENOXYBENZAMINE-D5 CAS#: 1309283-11-1 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.org [immunomart.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phenoxybenzamine Wikipedia [en.wikipedia.org]



- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenoxybenzamine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. drugs.com [drugs.com]
- 12. Phenoxybenzamine (Dibenzyline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
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